molecular formula C14H15ClN2O4 B2508266 Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339100-99-1

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2508266
CAS No.: 339100-99-1
M. Wt: 310.73
InChI Key: HEABZEYPQCAVNC-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS: MFCD01315981; synonyms: MLS000696063, CHEMBL1882673) is a heterocyclic compound featuring a 4,5-dihydroisoxazole core substituted with a 2-chlorobenzoylamino-methyl group and an ethyl carboxylate ester. This structure combines a bioactive isoxazole scaffold with a chlorinated aromatic moiety, which is often associated with enhanced metabolic stability and receptor binding affinity in medicinal chemistry . The compound’s synthesis typically involves cyclization reactions of nitro compounds with dipolarophiles, as exemplified in related isoxazole derivatives (e.g., Ethyl 5-(hydroxymethyl)-4,5-dihydro-3-isoxazolecarboxylate, synthesized via DABCO-catalyzed condensation of ethyl nitroacetate and allyl alcohol) .

Properties

IUPAC Name

ethyl 5-[[(2-chlorobenzoyl)amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-2-20-14(19)12-7-9(21-17-12)8-16-13(18)10-5-3-4-6-11(10)15/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABZEYPQCAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters and Hydroxylamine Derivatives

The dihydroisoxazole ring is constructed via [3+2] cycloaddition between a β-keto ester and hydroxylamine. Ethyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form ethyl 5-methyl-4,5-dihydroisoxazole-3-carboxylate. Adapting this method, the unsubstituted dihydroisoxazole precursor is synthesized:

Procedure :

  • Ethyl acetoacetate (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are stirred in ethanol at 0–5°C.
  • Aqueous NaOH (2.0 equiv) is added dropwise, and the mixture is refluxed for 6–8 hours.
  • The product is extracted with ethyl acetate, dried, and purified via distillation (yield: 78–82%).

Key Data :

Parameter Value
Temperature 0°C → Reflux
Reaction Time 8 hours
Yield 78–82%
Purity (HPLC) >99%

Acylation with 2-Chlorobenzoyl Chloride

Schotten-Baumann Conditions for Amide Bond Formation

The primary amine is acylated under mild conditions to minimize hydrolysis of the ester group.

Procedure :

  • Ethyl 5-(aminomethyl)-4,5-dihydroisoxazole-3-carboxylate (1.0 equiv) is suspended in dichloromethane.
  • 2-Chlorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C.
  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred for 2 hours.
  • The product is washed with NaHCO₃ and brine, then recrystallized from ethanol/water (yield: 85–90%).

Side Reaction Mitigation :

  • Temperature Control : Maintaining 0°C prevents exothermic decomposition of the acyl chloride.
  • Stoichiometry : Limiting acyl chloride to 1.1 equiv reduces diacylation byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.45 (m, 2H, Ar-H), 7.38–7.30 (m, 2H, Ar-H), 6.20 (t, J = 5.6 Hz, 1H, NH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10–3.95 (m, 2H, dihydroisoxazole CH₂), 3.85–3.70 (m, 2H, NCH₂), 2.75–2.60 (m, 2H, CH₂CO), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • HPLC : Purity >99.5% (C18 column, acetonitrile/water gradient).

Impurity Profiling

The major impurity (<0.5%) is identified as the 3-methylisoxazole regioisomer, arising from hydroxylamine cyclization variability.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety during the acylation step:

  • Residence Time : 10 minutes at 50°C.
  • Throughput : 5 kg/hour with >95% conversion.

Solvent Recycling

Ethanol from recrystallization is recovered via distillation, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Isoxazole derivatives are used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzoylamino Isoxazolecarboxylates

Compound Name Substituent on Benzoyl Group Core Heterocycle Molecular Weight (g/mol) Key Features Reference
Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate 2-chloro 4,5-dihydroisoxazole 336.76 Chlorine at ortho position enhances steric hindrance and lipophilicity.
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 4-fluoro Non-isoxazole (peptide backbone) ~450 (estimated) Fluorine at para position increases metabolic stability; peptide-based structure.
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-3-isoxazolecarboxylate 4-chloro (sulfonamide) 4,5-dihydroisoxazole 453.89 Sulfonamide group introduces polarity and hydrogen-bonding capacity.
Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate 4-chloro (ether-linked) Isoxazole 354.74 Ether linkage and amino group alter solubility and reactivity.

Key Observations :

  • Substituent Position : The 2-chlorobenzoyl group in the target compound may confer distinct steric and electronic effects compared to para-substituted analogs (e.g., 4-chloro or 4-fluoro). Ortho-substitution can hinder rotation and influence binding to biological targets .
  • Heterocycle Modifications: Replacement of the 4,5-dihydroisoxazole core with a non-hydrogenated isoxazole (e.g., in ) reduces ring strain but may decrease conformational flexibility .
  • Functional Groups : Sulfonamide () or ether-linked () derivatives exhibit higher polarity compared to the amide-linked target compound, impacting pharmacokinetic properties like solubility and membrane permeability .

Chlorinated Aromatic Derivatives

Chlorinated benzoyl groups are prevalent in bioactive molecules. For example:

  • Methyl 6-O-N-acetylsulfanilyl-2,3,4-tri-O-(2-chlorobenzoyl)-α-D-glucopyranoside (): This carbohydrate derivative uses 2-chlorobenzoyl groups for esterification, demonstrating their utility in modifying steric bulk and hydrolysis resistance .
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (): While lacking the benzoylamino group, its isoxazole-phenyl core highlights the scaffold’s versatility in drug design, particularly for antimicrobial applications .

Pyridine and Oxadiazole Analogs

  • Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate (): The oxadiazole core replaces isoxazole, altering electronic properties and metabolic pathways .

Biological Activity

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a synthetic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C14H15ClN2O4, with a molecular weight of approximately 288.73 g/mol. This compound's unique structure includes an ethyl ester functional group and a chlorobenzoyl substituent, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Properties : Similar compounds in the isoxazole class have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of the chlorobenzoyl group may enhance its ability to modulate inflammatory pathways.
  • Cytotoxic Activity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed by comparing it with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5-{[(2-bromobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylateC14H15BrN2O4Bromine substitution may affect reactivity
Ethyl 5-{[(2-fluorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylateC14H15FN2O4Fluorine substitution influencing biological activity
Ethyl 5-{[(benzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylateC13H13N2O4Lacks halogen substitution; simpler structure

These variations highlight how substituents can significantly influence the biological properties of the compound.

Antimicrobial Activity

In a study examining the antimicrobial efficacy of various isoxazoles, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated:

  • Effective Inhibition : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 25 to 100 µg/mL, indicating moderate potency compared to standard antibiotics.

Anti-inflammatory Studies

Research exploring the anti-inflammatory potential of this compound involved in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages. Key findings included:

  • Reduction in Cytokine Production : Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanistic Insights : The compound appeared to inhibit NF-kB signaling pathways, which are crucial for inflammatory responses.

Cytotoxicity Against Cancer Cell Lines

A preliminary investigation into the cytotoxic effects of this compound on various cancer cell lines revealed:

  • Cell Line Specificity : The compound exhibited selective cytotoxicity towards HeLa (cervical cancer) cells with an IC50 value of approximately 30 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated that treatment led to increased apoptosis rates in treated cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate?

  • Methodological Answer : Synthesis typically involves condensation reactions. For example, refluxing a triazole derivative with substituted benzaldehyde in absolute ethanol and glacial acetic acid (4–5 drops) under reduced pressure, followed by solvent evaporation and filtration . Similar protocols for isoxazole derivatives use nitro compounds and dipolarophiles in anhydrous ethanol with catalysts like DABCO, heated at 80°C for 24 hours .

Q. How is the compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, particularly for small molecules . Additional techniques include NMR, IR, and mass spectrometry to confirm functional groups (e.g., ester, amide) and molecular weight .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor purity. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Differential scanning calorimetry (DSC) can identify polymorphic transitions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

  • Methodological Answer : Yield optimization requires precise stoichiometry, solvent selection, and catalyst screening. For example, using DABCO in ethanol improves cyclization efficiency in isoxazole synthesis . Pitfalls include side reactions (e.g., ester hydrolysis under acidic conditions) and byproduct formation due to incomplete benzoylation. Reaction monitoring via TLC or in-situ IR is critical .

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and solubility?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) that stabilize crystal packing . Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or using co-solvents. Computational tools like Gaussian or CrystalExplorer predict intermolecular interactions .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Meta-analyses of SAR (structure-activity relationship) studies for analogs (e.g., thiazole or oxadiazole derivatives) can identify key pharmacophores. For example, anti-inflammatory activity in benzodioxin-containing compounds correlates with electron-withdrawing substituents .

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